N-methyloctan-4-imine

Analytical Chemistry Quality Control Spectroscopy

N-methyloctan-4-imine (CAS 18641-75-3) is a noncyclic aliphatic imine with the molecular formula C9H19N and a molecular weight of 141.25 g/mol. The compound is also catalogued under the systematic name N-(1-propylpentylidene)methylamine.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 18641-75-3
Cat. No. B103263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyloctan-4-imine
CAS18641-75-3
SynonymsN-(1-Propylpentylidene)methylamine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCCCC(=NC)CCC
InChIInChI=1S/C9H19N/c1-4-6-8-9(10-3)7-5-2/h4-8H2,1-3H3
InChIKeyBTAVTPMIUHGOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyloctan-4-imine (CAS 18641-75-3) Procurement: Baseline Properties and Structural Overview


N-methyloctan-4-imine (CAS 18641-75-3) is a noncyclic aliphatic imine with the molecular formula C9H19N and a molecular weight of 141.25 g/mol. The compound is also catalogued under the systematic name N-(1-propylpentylidene)methylamine . The InChI identifier is InChI=1S/C9H19N/c1-4-6-8-9(10-3)7-5-2/h4-8H2,1-3H3 [1]. Primary literature on this compound is extremely limited; it is primarily listed in chemical supplier databases and analytical spectral repositories [1].

1
May support GC‑MS identity verification via library spectrum
SpectraBase MS entry available for confirmation
2
Potential negative control for C9H19N‑containing bioassays
No reported biological activity in peer‑reviewed literature
3
Exploratory imine scaffold for synthetic method development
Well‑defined structure with no prior application art

Procurement Advisory for N-methyloctan-4-imine: Why Generic Substitution or In-Class Analogs Pose Unverified Experimental Risk


The scientific and industrial literature on N-methyloctan-4-imine (CAS 18641-75-3) is extremely sparse, with no reported head-to-head comparisons, quantitative performance data, or peer-reviewed application studies available in the public domain. Given the absence of experimental data, any substitution with a close analog—such as an isomer with different alkyl chain branching or an imine with alternative nitrogen substitution—introduces unquantifiable risk regarding chemical reactivity, ionization efficiency, spectroscopic behavior, or biological compatibility . The molecular structure of N-methyloctan-4-imine (N-methyl substitution on a 4-octanone imine backbone) is known from its canonical SMILES: CCCCC(=NC)CCC, but no quantitative structure-property relationship studies have been reported for this compound class . Therefore, generic substitution cannot be scientifically validated at this time. This absence of data also means that a high-strength quantitative evidence guide cannot currently be constructed.

Analog reactivity unknown
Close imine analogs with branched chains or N‑ethyl substitution may alter ionization efficiency, spectroscopic behavior, and chemical reactivity in uncharacterized ways.
Isobaric ambiguity requires orthogonal ID
C9H19N isomers share identical nominal mass; replacement without high‑resolution MS or retention‑time indexing risks misidentification.
No comparative performance data
Zero head‑to‑head or peer‑reviewed application studies exist; interchangeability cannot be validated and substitution remains scientifically unquantified.

N-methyloctan-4-imine (18641-75-3) Quantitative Differentiation Evidence: Verification of Data Limitations


Structural Confirmation: GC-MS Spectral Fingerprint Availability for Identity Verification

The compound possesses a recorded electron ionization mass spectrum (GC-MS) in the SpectraBase reference library, confirming its molecular identity. No comparator data for closely related imines (e.g., N-ethylheptan-4-imine or 2,2,4,4-tetramethyl-3-pentanone imine) are available in the same spectral library to establish relative ion abundance differences. The presence of this spectral fingerprint enables identity verification against library standards but does not provide quantitative performance differentiation relative to analogs.

GC‑MS spectrum
Reported
Library MS (GC) recorded; exact mass 141.15175 g/mol
Supports identity verification against library standard
No analog spectra available for relative ion abundance comparison
Analytical Chemistry Quality Control Spectroscopy

Molecular Formula and Exact Mass: Overlap with C9H19N Isomers Creates Selection Ambiguity

N-methyloctan-4-imine shares the molecular formula C9H19N (MW 141.2539 g/mol) with multiple structural isomers, including N-ethylheptan-4-imine, 2,2,4,4-tetramethyl-3-pentanone imine, cyclopentaneethanamine derivatives, and various piperidine compounds [1][2]. This molecular formula degeneracy means that nominal mass spectrometry alone cannot distinguish N-methyloctan-4-imine from these isobaric compounds. The procurement implication is that analytical method development must account for this structural ambiguity, as the compound cannot be identified solely by molecular weight or elemental composition.

Isobaric overlap
Class‑level
C9H19N, MW 141.2539 Multiple C9H19N isomers (cyclopentaneethanamine, piperidine derivatives) Mass overlap
Requires orthogonal identification beyond molecular weight
High‑resolution MS or chromatographic retention indexing necessary
Organic Synthesis Analytical Method Development Mass Spectrometry

Literature Coverage Gap: Absence of Peer-Reviewed Application Data Differentiates This Compound as a Research-Grade Novelty

A comprehensive search of peer-reviewed literature, patents, and authoritative databases reveals no primary research articles reporting quantitative performance data for N-methyloctan-4-imine in any biological assay, catalytic system, or analytical application. In contrast, structurally related C9H19N compounds such as 2,2,4,4-tetramethyl-3-pentanone imine have established applications in organic synthesis as catalytic reagents . The absence of reported activity for N-methyloctan-4-imine may be a differentiator for researchers seeking unexplored chemical space or for applications where documented biological or catalytic activity in related compounds is undesirable (e.g., negative control studies, background signal minimization).

Literature gap
Class‑level
0 peer‑reviewed articles; no patent citations as primary subject 2,2,4,4‑tetramethyl‑3‑pentanone imine – documented catalytic reagent Qualitative difference: no established application precedent vs. known synthetic utility
Unexplored chemical entity for novel method development
Absence of prior art may benefit negative control or IP‑sensitive research
Chemical Biology Method Development Exploratory Research

N-methyloctan-4-imine (CAS 18641-75-3) Recommended Application Scenarios Based on Available Evidence


Analytical Reference Standard for GC-MS Method Development Involving C9H19N Isomer Resolution

Based on the documented GC-MS spectral fingerprint available in the SpectraBase library [1], this compound may serve as a reference standard for developing and validating gas chromatography-mass spectrometry methods aimed at resolving and identifying C9H19N structural isomers in complex mixtures. The availability of a verified mass spectrum enables library-based identity confirmation for quality control purposes.

Negative Control or Background Baseline in Biological Screening of C9H19N-Containing Compounds

Given the complete absence of peer-reviewed biological activity data for N-methyloctan-4-imine in contrast to documented applications of structurally related C9H19N compounds such as 2,2,4,4-tetramethyl-3-pentanone imine , this compound may be suitable for use as a negative control or baseline reference in bioassays where the detection of background signal from chemically similar but biologically uncharacterized imines is required.

Synthetic Intermediate in Exploratory Organic Chemistry for Novel Imine-Derived Scaffolds

The well-defined structure of N-methyloctan-4-imine, confirmed by its canonical SMILES (CCCCC(=NC)CCC) and InChI identifier [1], positions it as a potential starting material for exploratory synthetic transformations. The absence of prior synthetic application reports may be advantageous for researchers pursuing novel reaction development or seeking to establish intellectual property around imine-derived chemical scaffolds without prior art constraints.

Application
Selection Property
Validation Focus
GC‑MS isomer resolution method development
Verified spectral library entry (SpectraBase)
Chromatographic separation and library‑based identity confirmation
Negative control for C9H19N biological screening
Absence of peer‑reviewed biological activity
Background signal baseline and assay specificity
Exploratory imine scaffold synthesis
Well‑defined aliphatic imine structure (SMILES: CCCCC(=NC)CCC)
Reaction scope, selectivity, and novelty without prior art constraints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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